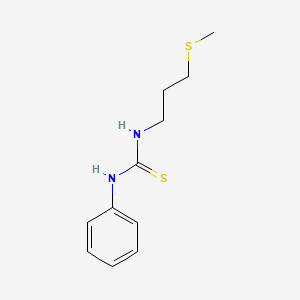
1-(3-(Methylthio)propyl)-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methylthio)propyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety and a methylthio group attached to the propyl chain.
準備方法
The synthesis of 1-(3-(Methylthio)propyl)-3-phenylthiourea typically involves the reaction of 3-(methylthio)propylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea derivative.
Synthetic Route:
Starting Materials: 3-(Methylthio)propylamine and phenyl isothiocyanate.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) in a solvent like ethanol or methanol.
Procedure: The 3-(methylthio)propylamine is added to a solution of phenyl isothiocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
化学反応の分析
1-(3-(Methylthio)propyl)-3-phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Products: Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Products: Reduction can convert the thiourea group to the corresponding amine.
Substitution:
Reagents: Various electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically performed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an organic solvent.
Products: Substitution reactions can introduce new functional groups onto the thiourea moiety.
科学的研究の応用
1-(3-(Methylthio)propyl)-3-phenylthiourea has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
- Employed in the study of reaction mechanisms involving thiourea compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored for its potential therapeutic applications, including its use as an anticancer agent.
- Evaluated for its role in modulating immune responses and inflammation.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(3-(Methylthio)propyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of metalloproteases and other metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
類似化合物との比較
1-(3-(Methylthio)propyl)-3-phenylthiourea: Contains a phenyl group and a methylthio group.
1-(3-(Methylthio)propyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
1-(3-(Methylthio)propyl)-3-ethylthiourea: Contains an ethyl group instead of a phenyl group.
Uniqueness:
- The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives.
- The compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions highlights its versatility and potential for diverse applications.
特性
IUPAC Name |
1-(3-methylsulfanylpropyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODUFZQNRHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429200 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-00-3 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)
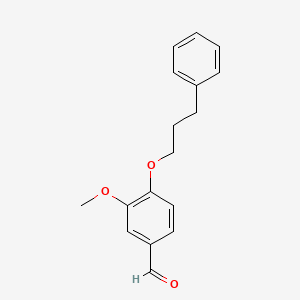
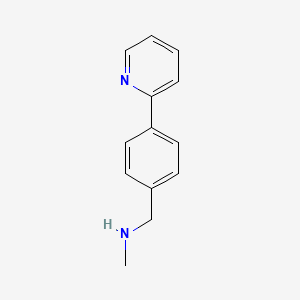


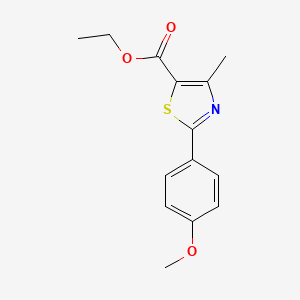
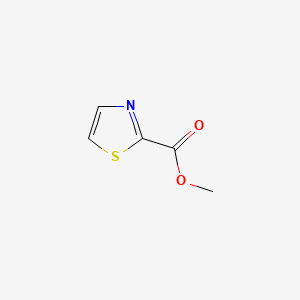
![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)

![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)
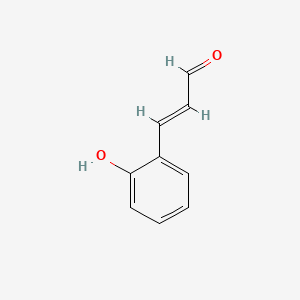
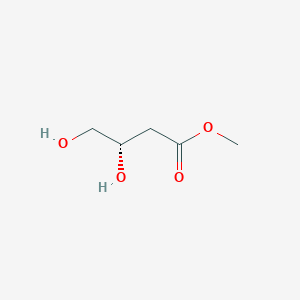
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)
